molecular formula C22H17F2N5OS B8815023 4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B8815023
M. Wt: 437.5 g/mol
InChI Key: DDFOUSQFMYRUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C22H17F2N5OS

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3

InChI Key

DDFOUSQFMYRUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isavuconazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the preparation of intermediates such as compound C2 and compound A4. The process involves reactions like deprotection and ion exchange, which are followed by purification steps such as recrystallization, filtration, and drying .

Industrial Production Methods

Industrial production of isavuconazole typically involves the use of its prodrug form, isavuconazonium sulfate, which is more water-soluble and can be administered intravenously or orally. The production process includes the preparation of isavuconazole hydrochloride, followed by salt exchange using concentrated sulfuric acid and hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of isavuconazole include alkali, 1-chloroethyl chloroformate, and trimethylsulfoxonium iodide. The reactions are typically carried out in aprotic solvents at temperatures ranging from 10°C to 30°C .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, isavuconazole .

Scientific Research Applications

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death . The molecular target of isavuconazole is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase .

Comparison with Similar Compounds

Similar Compounds

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee is often compared with other triazole antifungals, including:

  • Voriconazole
  • Posaconazole
  • Itraconazole

Uniqueness

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee has several unique features that distinguish it from other similar compounds:

4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee represents a significant advancement in antifungal therapy, offering a safer and more effective option for the treatment of invasive fungal infections.

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